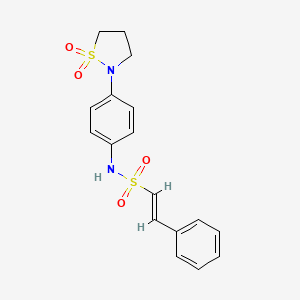

(E)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethenesulfonamide

Description

The compound "(E)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethenesulfonamide" features a sulfonamide backbone conjugated to an isothiazolidin-1,1-dioxide heterocycle and a trans-β-phenylethenesulfonyl group. Its structural uniqueness arises from the planar isothiazolidin dioxide ring, which enhances electron-withdrawing properties, and the extended π-system of the ethenesulfonamide moiety. These features likely influence its chemical reactivity, biological activity, and crystallographic packing. Single-crystal X-ray studies, facilitated by programs like SHELX , would reveal key conformational details such as dihedral angles and hydrogen-bonding motifs critical for stability.

Properties

IUPAC Name |

(E)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c20-24(21,14-11-15-5-2-1-3-6-15)18-16-7-9-17(10-8-16)19-12-4-13-25(19,22)23/h1-3,5-11,14,18H,4,12-13H2/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECNEHHSNKKEBV-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethenesulfonamide, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: (E)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethenesulfonamide

- Molecular Formula: C16H18N2O4S

- Molecular Weight: 350.39 g/mol

The structure includes a sulfonamide group attached to a phenyl ring and a 1,1-dioxidoisothiazolidin-2-yl moiety, which is significant for its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for this enzyme, thereby blocking folic acid production essential for bacterial growth and replication.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. Studies have shown that they exhibit significant antibacterial activity against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Streptococcus pneumoniae

The effectiveness varies based on the specific bacterial strain and environmental conditions.

Antioxidant Properties

Research indicates that (E)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethenesulfonamide also possesses antioxidant properties. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This mechanism can be beneficial in protecting cells from damage associated with various diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits dose-dependent antibacterial activity. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

These findings suggest that the compound could be a viable candidate for further development as an antimicrobial agent .

In Vivo Studies

Animal model studies have shown promising results regarding the efficacy and safety profile of this compound. For example:

- A study involving mice infected with Staphylococcus aureus showed that treatment with (E)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethenesulfonamide led to a significant reduction in bacterial load compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

Sulfonamide derivatives are prominent in agrochemicals. For example:

- Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Shares a sulfonamide core but substitutes the isothiazolidin ring with chloro-fluoroalkyl groups and a dimethylamino-sulfonyl moiety. This compound acts as a fungicide, leveraging its electrophilic sulfonyl groups for biocidal activity .

- Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide): Differs by replacing the methanesulfonamide with a methanesulfenamide group, reducing stability but enhancing volatility for foliar applications .

Key Contrasts :

- The trans-β-phenylethenesulfonamide group introduces conjugation, which may favor π-π stacking interactions unavailable in the alkyl/aryl substituents of pesticide analogues.

Crystallographic Comparisons with Pyrazole-Based Acetamides

The crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide reveals:

- A planar pyrazole ring with dihedral angles of 16.96° (relative to benzene) and 38.93° (relative to phenyl), stabilized by intramolecular C–H⋯O hydrogen bonds forming S(6) rings .

- Inversion dimers linked by N–H⋯O hydrogen bonds (R₂²(10) motifs), a common feature in sulfonamide/acetamide derivatives.

Comparison with Target Compound :

- The isothiazolidin dioxide ring in the target compound may enforce greater planarity than the pyrazole ring, influencing packing efficiency.

- Hydrogen-bonding motifs (e.g., N–H⋯O) are likely conserved, but the ethenesulfonamide’s extended conjugation could lead to distinct dimerization patterns.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Activity Prediction : The target compound’s sulfonamide-isothiazolidin hybrid may exhibit dual functionality (e.g., enzyme inhibition via sulfonamide and redox modulation via the dioxide ring).

- Synthetic Challenges : Introducing the ethenesulfonamide group requires controlled stereochemistry (E-configuration), unlike the simpler alkylations in pesticide analogues.

- Data Limitations: No direct biological data or crystallographic results for the target compound are available in the provided evidence. Further studies using SHELX-based refinement are needed to validate conformational hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.